Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate
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Overview
Description
Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate is a chemical compound with the molecular formula C₄H₄ClN₂NaO₂S and a molecular weight of 202.59 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with sodium sulfinate under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired sulfinate salt . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the sulfinate group to a sulfonamide or thiol group.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. The chlorine atom in the pyrazole ring may also contribute to its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate can be compared with other similar compounds such as:
Sodium 1-methyl-1H-pyrazole-4-sulfinate: This compound lacks the chlorine atom, which may affect its reactivity and biological activity.
4-Chloro-1H-pyrazole: This compound lacks the sulfinate group, which significantly alters its chemical properties and applications.
Sulfur-containing pyrazoles: These compounds share the pyrazole core but differ in the nature and position of the sulfur-containing substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C4H4ClN2NaO2S |
---|---|
Molecular Weight |
202.60 g/mol |
IUPAC Name |
sodium;4-chloro-2-methylpyrazole-3-sulfinate |
InChI |
InChI=1S/C4H5ClN2O2S.Na/c1-7-4(10(8)9)3(5)2-6-7;/h2H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
QPMZDCCEFXEFII-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=C(C=N1)Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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